molecular formula C21H17ClN2O2S B11219735 9-Chloro-2-(furan-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2-(furan-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11219735
M. Wt: 396.9 g/mol
InChI Key: BSUKNCSUDQLELX-UHFFFAOYSA-N
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Description

9-Chloro-2-(furan-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro group, a furan ring, a methylsulfanyl phenyl group, and a dihydropyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

The synthesis of 9-Chloro-2-(furan-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, each requiring specific reaction conditions and reagents

    Core Synthesis: The dihydropyrazolo[1,5-c][1,3]benzoxazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and benzoxazines under controlled conditions.

    Functional Group Introduction: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The furan ring can be attached through a coupling reaction, and the methylsulfanyl phenyl group can be introduced using thiolation reactions with methylthiolating agents.

Industrial production methods for this compound would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

9-Chloro-2-(furan-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

9-Chloro-2-(furan-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Chloro-2-(furan-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

9-Chloro-2-(furan-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C21H17ClN2O2S

Molecular Weight

396.9 g/mol

IUPAC Name

9-chloro-2-(furan-2-yl)-5-(4-methylsulfanylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H17ClN2O2S/c1-27-15-7-4-13(5-8-15)21-24-18(12-17(23-24)20-3-2-10-25-20)16-11-14(22)6-9-19(16)26-21/h2-11,18,21H,12H2,1H3

InChI Key

BSUKNCSUDQLELX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

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